![molecular formula C10H15N B13161770 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile is a chemical compound with the molecular formula C10H15N. It is characterized by a bicyclic structure that includes a nitrile group. This compound is primarily used in research and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile can be achieved through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[42
Analyse Chemischer Reaktionen
Types of Reactions
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into other functional groups such as amines.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism by which 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of different products. The pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile: Contains a nitrile group and a bicyclic structure.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure but different functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-(7-bicyclo[4.2.0]octanyl)acetonitrile |
InChI |
InChI=1S/C10H15N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-5,7H2 |
InChI-Schlüssel |
RLCOGUYXTJTRSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC2CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


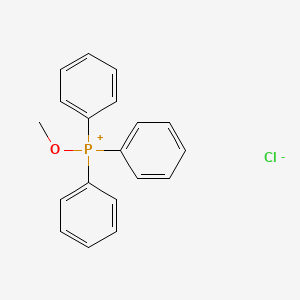
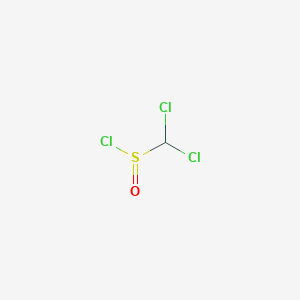
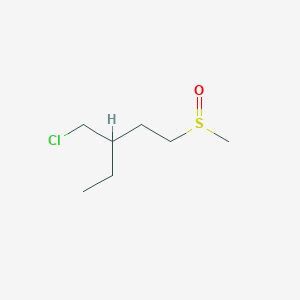
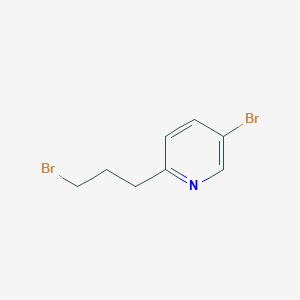

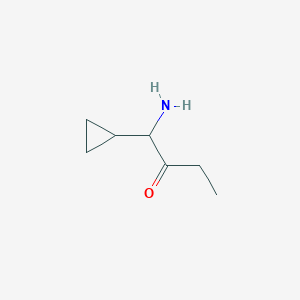
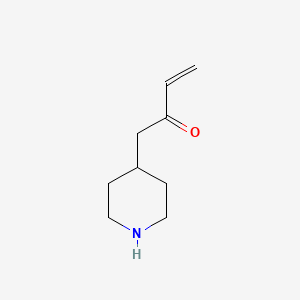
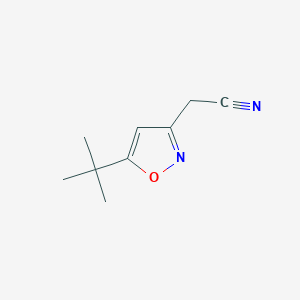

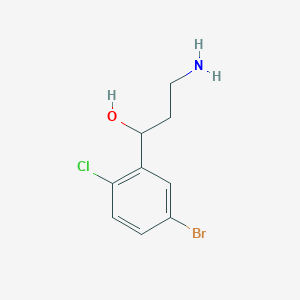



![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
